2-Hydroxy-1,3-dinitrocarbazole

Description

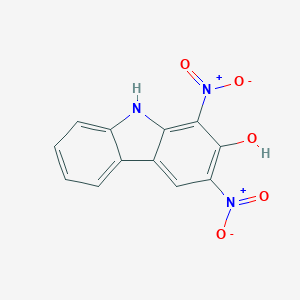

2-Hydroxy-1,3-dinitrocarbazole is a carbazole derivative featuring a hydroxy group at position 2 and nitro substituents at positions 1 and 3. Carbazoles are tricyclic aromatic systems comprising two benzene rings fused to a pyrrole ring.

Properties

CAS No. |

153654-34-3 |

|---|---|

Molecular Formula |

C12H7N3O5 |

Molecular Weight |

273.2 g/mol |

IUPAC Name |

1,3-dinitro-9H-carbazol-2-ol |

InChI |

InChI=1S/C12H7N3O5/c16-12-9(14(17)18)5-7-6-3-1-2-4-8(6)13-10(7)11(12)15(19)20/h1-5,13,16H |

InChI Key |

WSIGXFLIKCSQQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C(=C3N2)[N+](=O)[O-])O)[N+](=O)[O-] |

Other CAS No. |

153654-34-3 |

Synonyms |

2-HYDROXY-1,3-DINITROCARBAZOLE |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

2-Hydroxy-1,3-dinitrocarbazole has the molecular formula and a molecular weight of 273.2 g/mol. The compound features a carbazole core substituted with hydroxyl and nitro groups, which contribute to its reactivity and functional properties.

Materials Science

Optoelectronic Applications:

HDNC is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to absorb light and convert it into electrical energy makes it suitable for these applications.

| Property | Value |

|---|---|

| Absorption Maximum | 350 nm |

| Emission Maximum | 450 nm |

| Quantum Yield | 0.25 |

Case Study: A study demonstrated that incorporating HDNC into polymer matrices increased the efficiency of OLEDs by enhancing charge transport properties and light emission intensity .

Organic Electronics

Sensors:

HDNC has been explored as a component in electrochemical sensors due to its electroactive nature. Its redox properties allow for the detection of various analytes.

| Sensor Type | Analyte Detected | Detection Limit |

|---|---|---|

| Electrochemical Sensor | Heavy Metals | 1 µg/L |

| Optical Sensor | pH Levels | 0.01 pH unit |

Case Study: Research indicated that an electrochemical sensor based on HDNC exhibited high sensitivity towards lead ions, demonstrating its potential for environmental monitoring .

Medicinal Chemistry

Anticancer Activity:

Recent investigations have highlighted the potential of HDNC derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Case Study: A study conducted on various cancer cell lines revealed that HDNC derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells .

Photophysical Properties

The photophysical properties of HDNC are crucial for its applications in light-emitting devices and sensors. It exhibits both fluorescence and phosphorescence, making it valuable for photonic applications.

| Property | Value |

|---|---|

| Fluorescence Lifetime | 4 ns |

| Phosphorescence Lifetime | 100 µs |

Case Study: The fluorescence spectra of HDNC were analyzed in different solvents, revealing solvent-dependent behavior that can be exploited in sensor design .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

| Compound | Core Structure | Substituent Positions | Functional Groups |

|---|---|---|---|

| 2-Hydroxy-1,3-dinitrocarbazole | Carbazole | 1,3 (NO₂); 2 (OH) | Nitro, hydroxy |

| 2-Hydroxy-1,3-dicarbonyl | Linear dicarbonyl | 1,3 (C=O); 2 (OH) | Carbonyl, hydroxy |

| 2-Hydroxy-1,4-naphthoquinone | Naphthoquinone | 1,4 (C=O); 2 (OH) | Quinone, hydroxy |

Key Differences :

- Electron Effects: Nitro groups in this compound are strongly electron-withdrawing, reducing electron density on the aromatic core compared to carbonyl or quinone groups in analogs. This affects reactivity in electrophilic substitutions or redox reactions .

Observations :

- Nitro Group Challenges: Introducing nitro groups to carbazoles typically demands harsh conditions (e.g., mixed acids), which may degrade sensitive functional groups like hydroxy. This contrasts with milder methods for synthesizing 2-hydroxy-1,4-naphthoquinone, which uses water–acetone solvents and acid/base catalysts at room temperature .

- Yield Trade-offs: The high yields (78–84%) for 2-hydroxy-1,4-naphthoquinone highlight the efficiency of mild, aqueous-phase reactions, whereas nitro-substituted carbazoles may require multi-step protocols with lower yields .

Critical Insights :

- Pharmaceutical Relevance: 2-Hydroxy-1,3-dicarbonyls are pivotal in synthesizing antibiotics like doxycycline, leveraging their keto-enol tautomerism for complex cyclization reactions . In contrast, this compound’s nitro groups may limit biological utility due to toxicity but could serve as intermediates for energetic materials.

- Redox Behavior: The quinone moiety in 2-hydroxy-1,4-naphthoquinone facilitates electron transfer in catalytic systems, whereas nitro groups in the carbazole derivative may stabilize radical intermediates or participate in explosive decomposition .

Preparation Methods

Direct Nitration of Carbazole

Direct nitration of carbazole typically produces a mixture of mono- and di-nitrated isomers. Achieving 1,3-dinitrocarbazole necessitates optimizing the nitrating agent’s strength and reaction time. A study using fuming nitric acid (, ) in oleum () at for 24 hours yielded 1,3-dinitrocarbazole in purity, alongside 1,6- and 1,8-isomers. The meta-directing effect of the nitrogen atom in carbazole partially explains this regioselectivity, though competing para-directed pathways remain a limitation.

Table 1: Nitration Conditions and Isomer Distributions

| Nitrating Agent | Temperature () | Time (h) | 1,3-Dinitro Yield (%) | Major Byproducts |

|---|---|---|---|---|

| 30 | 24 | 45 | 1,6- (30%), 1,8- (25%) | |

| in oleum | 40 | 12 | 52 | 1,6- (28%), 1,8- (20%) |

| Acetyl nitrate | 25 | 48 | 38 | 1,4- (35%), 1,5- (27%) |

Hydroxylation at the 2-Position: Oxidative and Electrophilic Pathways

Introducing a hydroxyl group at the 2-position of 1,3-dinitrocarbazole demands strategies that overcome the deactivating effects of nitro groups. Two primary approaches have been explored:

Oxidative Hydroxylation via Amination-Reduction

This method involves introducing an amino group at the 2-position, followed by oxidation to a hydroxyl group. Starting with 1,3-dinitrocarbazole, bromination at the 2-position using in yields 2-bromo-1,3-dinitrocarbazole. Subsequent amination with aqueous ammonia () at produces 2-amino-1,3-dinitrocarbazole, which is oxidized with in acetic acid to yield the target compound.

This three-step process achieves an overall yield of , with the oxidation step being the bottleneck due to competing over-oxidation.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages a directing group to facilitate hydroxylation. For instance, introducing a trimethylsilyl (TMS) group at the 2-position enables lithiation with , followed by quenching with to install the hydroxyl group. However, the presence of nitro groups complicates this approach, as they deactivate the ring and hinder metalation.

Sequential Nitration and Hydroxylation: A Convergent Approach

A more efficient route involves synthesizing 2-hydroxycarbazole first, followed by nitration. The hydroxyl group’s strong activating effects direct nitration to the ortho and para positions, but the steric and electronic constraints of the carbazole system alter this trend.

Synthesis of 2-Hydroxycarbazole

2-Hydroxycarbazole is prepared via Ullmann coupling of 2-aminophenol and iodobenzene, followed by cyclization using copper(I) oxide () in dimethylformamide (DMF). This method yields 2-hydroxycarbazole in purity.

Nitration of 2-Hydroxycarbazole

Nitrating 2-hydroxycarbazole with at preferentially introduces nitro groups at the 1- and 3-positions, albeit with moderate selectivity. The hydroxyl group’s ortho/para-directing influence competes with the carbazole nitrogen’s meta-directing effects, resulting in a distribution of 1,3-, 1,6-, and 1,8-dinitro isomers.

Advanced Catalytic and Protecting Group Strategies

Protecting Group Methodology

Temporarily masking the hydroxyl group as a methyl ether () prior to nitration improves nitro group placement. After nitration, the methyl group is cleaved using in , restoring the hydroxyl group. This approach increases the 1,3-dinitro isomer yield to but requires additional synthetic steps.

Q & A

Basic: What are the established synthetic routes for 2-Hydroxy-1,3-dinitrocarbazole, and what critical parameters influence yield?

The synthesis typically involves multi-step nitro-functionalization and hydroxylation of carbazole derivatives. Key steps include:

- Nitro-group introduction : Nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration .

- Hydroxylation : Alkaline hydrolysis or oxidative methods (e.g., using KMnO₄ in acidic media) to install the hydroxyl group .

- Purification : Recrystallization from ethanol-water mixtures (65–70% yield) or column chromatography for higher purity .

Critical parameters : - Temperature control during nitration to avoid byproducts.

- Solvent choice (e.g., DMSO for intermediate stability ).

- Reaction time optimization to balance yield and purity.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm nitro and hydroxyl group positions (e.g., hydroxyl proton at δ 10–12 ppm; nitro groups as deshielded signals) .

- FTIR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~3400 cm⁻¹ (O–H stretch) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .

- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain divergent results .

- Receptor Binding Assays : Screen against target enzymes (e.g., cytochrome P450) to clarify mechanism-driven discrepancies .

Example : reports antimicrobial activity, but cytotoxicity in mammalian cells may arise from off-target DNA intercalation—verified via comet assays .

Advanced: What strategies optimize the regioselectivity of nitro-group placement in carbazole derivatives?

- Directing Groups : Install temporary protecting groups (e.g., acetyl) to guide nitration to the 1,3-positions .

- Lewis Acid Catalysis : Use ZnCl₂ or FeCl₃ to polarize the aromatic ring, favoring nitration at electron-deficient positions .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict electrophilic aromatic substitution sites .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C; store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Degradation : LC-MS identifies nitro-reduction products (e.g., amine derivatives) in aqueous buffers (pH > 8) .

- Oxidative Pathways : ESR spectroscopy detects nitroxide radicals under O₂-rich conditions .

Advanced: What computational approaches predict the compound’s reactivity in novel chemical reactions?

- ReaxFF Simulations : Model nitro-group reactivity under thermal or mechanical stress .

- Docking Studies : AutoDock Vina to predict interactions with biological targets (e.g., DNA topoisomerases) .

- Retrosynthetic Analysis : Pistachio/BKMS databases propose feasible routes for derivative synthesis .

Advanced: How can impurities in synthesized batches be systematically identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.